molecular formula C20H26N4O11P2 B1672903 Fluorescein (tetraammonium) CAS No. 217305-49-2

Fluorescein (tetraammonium)

Cat. No. B1672903
M. Wt: 560.4 g/mol
InChI Key: YAPXZSKGRVJMLF-UHFFFAOYSA-N
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Description

Fluorescein tetraammonium is a variant of fluorescein, a compound widely used as a fluorescent tracer with high photophysical properties . It is often used as a fluorogenic alkaline phosphatase substrate .


Synthesis Analysis

Fluorescein and its derivatives have been synthesized for various purposes. For instance, fluorescein was esterified to produce fluorescein ethyl ester and O-ethyl-fluorescein ethyl ester, both of which exhibited excellent yields . These compounds were investigated for their photophysical and electrochemical properties as potential organic semiconductor materials .


Molecular Structure Analysis

Fluorescein molecules are known for their excellent photophysical properties and their spirocyclic structure . The structure of fluorescein allows it to respond to electromagnetic radiation and light between the wavelengths of 465 to 490 nm and fluoresce .


Chemical Reactions Analysis

Fluorescein and its derivatives have been used in various chemical reactions. For instance, fluorescein has been used as a fluorescent probe in turn-on fluorescence analysis, a method that has shown potential in chemical and biochemical analysis . Additionally, fluorescein molecules have been used to develop fluorescent probes for various analytes due to their excellent photophysical properties .


Physical And Chemical Properties Analysis

Fluorescein and its derivatives have been studied for their photophysical and electrochemical properties. For example, fluorescein ethyl ester and O-ethyl-fluorescein ethyl ester were investigated for their absorption and emission spectra in various solvents . The optical band gap energy was calculated for these compounds, and the values were found to be between 2.34 – 2.39 eV .

Scientific Research Applications

Geothermal Tracing

Fluorescein tetraammonium is utilized as a dye to trace the path of injected fluids through geothermal reservoirs. Studies have shown its thermal stability at temperatures up to 300°C, indicating less than 10% decay during a one-month tracer test in geothermal reservoirs below 210°C. This application is crucial for understanding the flow paths and dynamics within geothermal systems, aiding in the efficient extraction of geothermal energy (Adams & Davis, 1991).

Fluorescence in Biological Research

Fluorescein tetraammonium serves as a foundational compound for creating sophisticated fluorescent dyes used in biochemical and biological experiments. The application of modern chemistry to this old dye has revitalized its use, allowing for the development of tools that provide significant insights into biological processes (Lavis, 2017).

Ophthalmology

In ophthalmology, fluorescein tetraammonium is employed for various diagnostic purposes, including applanation tonometry, lacrimal examinations, contact lens fitting, and diagnosing corneal lesions. Its ability to highlight areas of damage or disease in the eye makes it an invaluable tool in eye care (Norn, 1964).

Fluorescein as a Peroxidase Mimic

Interestingly, fluorescein has been discovered to exhibit intrinsic peroxidase-like activity, catalyzing the oxidation of substrates by hydrogen peroxide. This finding opens up possibilities for using small molecules like fluorescein as enzyme mimics in various biochemical applications (Liu et al., 2016).

Fluorescence Enhancement Techniques

Research has demonstrated that the fluorescence intensity of fluorescein-labeled DNA oligomers can be significantly enhanced when placed near metallic silver surfaces, mitigating the issue of self-quenching. This enhancement is pivotal for increasing sensitivity in DNA analysis and arrays (Malicka, Gryczynski, & Lakowicz, 2003).

Nanotechnology

Fluorescein tetraammonium is utilized in the production of liposomes, serving as a marker to monitor the absorption of these vesicles into tissues. A supercritical fluid process has been applied to achieve high fluorescein encapsulation efficiencies, showcasing the integration of fluorescein in advanced drug delivery systems (Campardelli, Trucillo, & Reverchon, 2016).

properties

IUPAC Name

tetraazanium;(3-oxo-6'-phosphonatooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O11P2.4H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;;;/h1-10H,(H2,22,23,24)(H2,25,26,27);4*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPXZSKGRVJMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)([O-])[O-])OC5=C3C=CC(=C5)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorescein (tetraammonium)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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